molecular formula C16H15FOS B1327647 3-(4-Fluorophenyl)-2'-thiomethylpropiophenone CAS No. 898768-08-6

3-(4-Fluorophenyl)-2'-thiomethylpropiophenone

Cat. No. B1327647
M. Wt: 274.4 g/mol
InChI Key: ZKRSWUUEFQXCSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl compounds often involves the use of palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Additionally, the synthesis of thiophene derivatives can involve the treatment of dibrominated monomers with alkyl Grignard reagents, leading to regioisomer formation due to the directing effect of the fluorine group . The synthesis of thioureas, which are structurally related to thiomethylpropiophenone, involves the reaction of isothiocyanates with anilines .

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be complex, with the potential for various tautomeric forms. For instance, 3-(4-fluorophenylhydrazone)pentane-2,4-dione has been shown to stabilize in the hydrazone form with intramolecular hydrogen bonds . The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that substituted thiophenes can exhibit a wide spectrum of biological activities and are important in material science and pharmaceuticals .

Chemical Reactions Analysis

Fluorophenyl compounds can participate in a range of chemical reactions. For example, the electrochemical copolymerization of 3-(4-fluorophenyl)thiophene with other monomers can lead to materials with good electrochemical behavior and high conductivity . The presence of fluorine can also influence the reactivity and selectivity of polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl and thiophene compounds are influenced by the presence of fluorine and sulfur atoms. Fluorination can lead to an increase in ionization potential and a tendency to aggregate due to a more co-planar backbone . The electrochemical and spectroscopic characteristics of copolymers derived from fluorophenyl thiophenes show excellent ambient stability . The crystal structure of related compounds often reveals intermolecular hydrogen bonding, which plays a significant role in stabilizing the structure .

Scientific Research Applications

  • Materials Science and Pharmaceuticals :

    • Thiophenes, like 3-(4-Fluorophenyl)-2'-thiomethylpropiophenone, are important in material science and pharmaceuticals. They display a wide range of biological activities including antibacterial, antifungal, and antiprotozoal properties (Nagaraju et al., 2018).
  • Polymer and Electrochemical Applications :

    • Derivatives of 3-(4-Fluorophenyl)-2'-thiomethylpropiophenone, such as fluorophenylthiophene, have been used in electrochemical applications, including energy storage and electrochromic devices (Topal et al., 2021).
  • Anticancer Research :

    • Some derivatives, like fluorophenylquinolinone, have shown significant inhibitory activity against tumor cell lines, highlighting their potential as antitumor agents (Chou et al., 2010).
  • Nematic Liquid Crystal Applications :

    • Certain derivatives are used in photoalignment of nematic liquid crystals, impacting the development of liquid crystal displays (LCDs) (Hegde et al., 2013).
  • Optical Properties and Electronics :

    • The compound's derivatives have been investigated for their optical properties and applications in electronic devices, like thin-film transistors and solar cells (Wei et al., 2006).
  • Apoptosis Induction in Cancer Research :

    • Certain fluorophenyl derivatives have been studied for their role in inducing apoptosis in cancer cells, demonstrating potential as anticancer agents (Zhang et al., 2012).

Safety And Hazards

The safety and hazards of “3-(4-Fluorophenyl)-2’-thiomethylpropiophenone” are not explicitly mentioned in the literature. However, related compounds have been noted to be hazardous, with precautions advised against breathing mist, gas or vapors, and contact with skin and eyes9101112.


Future Directions

properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSWUUEFQXCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644572
Record name 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2'-thiomethylpropiophenone

CAS RN

898768-08-6
Record name 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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